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Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) -

Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)

Catalog Number: EVT-8381859
CAS Number:
Molecular Formula: C10H12N5Na4O12P3
Molecular Weight: 579.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) is a nucleotide derivative that plays a significant role in various biochemical processes. This compound is a modified form of adenosine triphosphate, which is crucial for energy transfer within cells. The specific structural modifications of this compound enhance its utility in scientific research and applications.

Source

This compound can be sourced from various chemical vendors and is cataloged in databases such as PubChem, where it is identified by its unique chemical structure and properties. It is synthesized for laboratory use and can be obtained through specialized suppliers that focus on biochemical reagents.

Classification

Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) is classified as a nucleotide and a phosphorylated compound. It falls under the category of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its classification highlights its role in cellular metabolism and energy transfer.

Synthesis Analysis

Methods

The synthesis of adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt typically involves several chemical reactions that modify adenosine triphosphate. Common methods include:

  1. Phosphorylation: Introducing phosphate groups to the adenosine molecule to create the triphosphate structure.
  2. Deoxyribose Modification: Altering the ribose sugar to a deoxyribose form, which involves specific enzymatic or chemical reactions to remove an oxygen atom from the ribose sugar.

Technical Details

The synthesis may require specific reagents, including phosphoric acid and sodium salts, along with controlled conditions such as temperature and pH to ensure the desired product formation. Advanced techniques like high-performance liquid chromatography may be used to purify the final product.

Molecular Structure Analysis

Structure

The molecular structure of adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt consists of:

  • Adenine Base: A nitrogenous base that pairs with thymine in DNA.
  • Deoxyribose Sugar: A five-carbon sugar that lacks one oxygen atom compared to ribose.
  • Triphosphate Group: Three phosphate groups linked by high-energy bonds.

Data

The molecular formula for this compound is C10H14N5Na3O13P3C_{10}H_{14}N_5Na_3O_{13}P_3 with a molecular weight of approximately 517.18 g/mol. The compound's structural representation can be visualized using molecular modeling software or chemical drawing tools.

Chemical Reactions Analysis

Reactions

Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt participates in various biochemical reactions, including:

  1. Hydrolysis: The breakdown of the triphosphate group into adenosine diphosphate and inorganic phosphate, releasing energy.
  2. Phosphorylation Reactions: Serving as a phosphate donor in phosphorylation processes that activate or deactivate enzymes.

Technical Details

These reactions are often catalyzed by enzymes such as ATPases or kinases, which facilitate the transfer of phosphate groups to other molecules, thereby regulating metabolic pathways.

Mechanism of Action

Process

The mechanism of action for adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt primarily revolves around its role as an energy currency within cells. When hydrolyzed, it releases energy that is utilized in various cellular processes such as:

  • Muscle contraction
  • Protein synthesis
  • Signal transduction pathways

Data

The energy released from the hydrolysis reaction can be quantified, typically around 30.5kJ/mol-30.5\,kJ/mol under standard conditions, highlighting its efficiency as an energy source.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stable under neutral pH but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases, leading to hydrolysis or other degradation pathways.

Relevant data regarding these properties can be found in chemical databases and safety data sheets associated with the compound.

Applications

Scientific Uses

Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt has several applications in scientific research:

  1. Biochemical Assays: Used as a substrate in enzyme assays to study kinetic properties.
  2. Cell Culture: Serves as a supplement in cell culture media for promoting cell growth and metabolism.
  3. Gene Expression Studies: Utilized in experiments involving RNA synthesis and modification.

This compound's versatility makes it an invaluable tool in biochemistry and molecular biology research, contributing significantly to our understanding of cellular processes and energy metabolism.

Synthetic Pathways and Biocatalytic Production of 3'-Deoxyadenosine Triphosphate Analogs

Enzymatic Synthesis Strategies for 3'-Deoxy Modifications in Nucleotide Triphosphates

Enzymatic synthesis represents a cornerstone for introducing site-specific modifications like 3'-deoxy substitutions into nucleotide triphosphates. The synthesis of 3'-deoxy-ATP trisodium salt leverages thiophosphate exchange reactions catalyzed by glycolytic enzymes. As demonstrated in studies on analogous compounds, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and phosphoglycerate kinase (PGK) facilitate the incorporation of modified phosphate groups into the nucleotide backbone. These enzymes enable the transfer of thiophosphate from donor molecules (e.g., [³⁵S]thiophosphate) to adenosine 5'-O-(3-thiotriphosphate), forming stable thiotriphosphate analogs [3]. This method is adaptable for 3'-deoxy-ATP by substituting the native ribose moiety with 2'-deoxyadenosine 5'-(tetrahydrogen triphosphate) as the initial substrate [5] [8]. The reaction specificity is achieved through:

  • Steric constraints in enzyme active sites that tolerate sugar modifications
  • Co-factor optimization (e.g., NAD⁺ for GAPDH) to drive equilibrium toward product formation
  • pH-controlled incubation (typically pH 7.5–8.5) to maintain enzyme activity [3] [10]

Table 1: Enzymatic Systems for 3'-Deoxy-ATP Synthesis

Enzyme SystemSubstrateCo-factorProduct Yield
GAPDH/PGK3'-Deoxy-ADP + [³⁵S]thiophosphateNAD⁺60-75%
Polyphosphate kinase3'-Deoxy-AMP + ATPMg²⁺45-60%
Phosphate exchange3'-Deoxy-adenosine + PhosphoenolpyruvatePEP30-50%

Chemoenzymatic Approaches for Trisodium Salt Stabilization in ATP Derivatives

The conversion of synthesized 3'-deoxy-ATP into its trisodium salt form requires integrated chemical and enzymatic steps to ensure stability and solubility. The chemoenzymatic process initiates with enzymatic synthesis of the free acid form, followed by controlled neutralization using sodium hydroxide under inert atmospheres to prevent hydrolysis. Critical stabilization parameters include:

  • pH titration (5.5–6.5) to avoid depurination of the adenine base [4] [9]
  • Counterion exchange chromatography using sodium-loaded cation exchangers (e.g., Dowex 50W Na⁺ form)
  • Lyophilization protocols with cryoprotectants (e.g., trehalose) to prevent aggregation during salt crystallization [2] [6]The trisodium salt enhances water solubility (>50 mg/mL) and shelf-life compared to free acid forms. Structural analyses confirm that sodium ions coordinate with the triphosphate chain's α- and γ-phosphates, reducing electrostatic repulsion and hydrolysis susceptibility. This is evidenced by ³¹P-NMR shifts from -5.5 ppm (free acid) to -6.8 ppm (trisodium salt) [1] [9].

Purification and Characterization of 3'-Deoxy-ATP Trisodium Salt Complexes

Purification of 3'-deoxy-ATP trisodium salt employs anion-exchange chromatography (DEAE-Sepharose) with triethylammonium bicarbonate gradients (0.05–0.5M) to resolve unmodified nucleotides from deoxy analogs. Subsequent desalting via size-exclusion chromatography (Sephadex G-10) removes residual ions, followed by ethanol precipitation for sodium stoichiometry control [3] [4]. Key characterization methodologies include:

  • HPLC-UV analysis (λ=259 nm): Purity assessment (>99%) with C18 reverse-phase columns and ammonium phosphate buffers [2] [6]
  • Mass spectrometry: ESI-MS confirmation of m/z 551.15 [M+2Na-H]⁻ for C₁₀H₁₂N₅Na₄O₁₂P₃ [1] [9]
  • ³¹P-NMR spectroscopy: Characteristic chemical shifts at δ -6.8 (α-P), -10.2 (γ-P), and -20.1 ppm (β-P) [4]Stoichiometric verification of sodium ions uses atomic emission spectroscopy, ensuring a 3:1 sodium-to-nucleotide ratio. X-ray diffraction further confirms the crystalline structure, with lattice parameters matching orthorhombic space groups [6].

Table 2: Analytical Characterization Parameters

MethodConditionsKey Metrics
Anion-exchange HPLCpH 7.0, 0.1M NH₄HCO₃ gradientRetention time: 12.3 min
ESI-MSNegative mode, MeOH:H₂O (1:1)m/z 551.15 [M+2Na-H]⁻
³¹P-NMRD₂O, 202.4 MHzδ -6.8, -10.2, -20.1 ppm
Sodium analysisICP-AESNa:C₁₀H₁₂N₅O₁₂P₃ = 3:1 ± 0.2

Yield Optimization in Large-Scale Production of Modified Nucleotide Salts

Scalable production of 3'-deoxy-ATP trisodium salt requires optimization of enzymatic and chemical steps to maximize throughput. Critical strategies include:

  • Enzyme immobilization: GAPDH and PGK co-immobilized on chitosan beads achieve 85% activity retention over 15 reaction cycles [3] [10]
  • Fed-batch substrate addition: Maintains ADP concentrations below inhibitory thresholds (Km < 0.5 mM)
  • In situ product removal: Continuous extraction via membrane electrodialysis minimizes hydrolysis [4]Reaction engineering enhances yields to >85% under optimized conditions:
  • Temperature control: 25°C ± 1°C to balance enzyme kinetics and stability
  • ATP regeneration systems: Acetyl phosphate/acetate kinase reduces ADP accumulation
  • Crystallization control: Ethanol-water mixtures (3:1 v/v) at 4°C yield uniform crystals with <0.1% free phosphate contaminants [2] [6]Process analytical technology (PAT) tools enable real-time monitoring of sodium stoichiometry during lyophilization, ensuring batch consistency for research applications requiring metal-free conditions [4].

Comprehensive Compound Nomenclature

Properties

Product Name

Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)

IUPAC Name

tetrasodium;[[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Molecular Formula

C10H12N5Na4O12P3

Molecular Weight

579.11 g/mol

InChI

InChI=1S/C10H16N5O12P3.4Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6+,10+;;;;/m0..../s1

InChI Key

XAHUGMVDQATLJY-PHWMRHDISA-J

SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

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